molecular formula C14H16O6 B033928 (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester CAS No. 104333-83-7

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester

Cat. No.: B033928
CAS No.: 104333-83-7
M. Wt: 280.27 g/mol
InChI Key: XFSCUQFGXSPZCK-GHMZBOCLSA-N
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Description

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is a highly valuable chiral auxiliary and resolving agent derived from the natural L-tartaric acid scaffold. Its primary research application lies in the field of asymmetric synthesis, where it is employed to induce chirality in the synthesis of enantiomerically pure compounds. The molecule's core value is its rigid, C2-symmetric structure, which features a 1-phenylethylidene acetal bridge. This configuration presents a well-defined chiral environment that can effectively differentiate between the enantiotopic faces of a prochiral substrate or coordinate selectively to metal centers in chiral catalysts.

Properties

IUPAC Name

dimethyl (4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCUQFGXSPZCK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetal Formation Mechanisms

The diol group of L-tartaric acid is protected using acetophenone derivatives under acidic conditions. A typical protocol involves:

  • Catalyst : p-Toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA).

  • Solvent : Toluene or dichloromethane.

  • Reaction conditions : Reflux with a Dean-Stark trap for azeotropic water removal.

The stereochemistry of the acetal is controlled by the tartaric acid’s inherent (2R,3R) configuration, ensuring retention of chirality during protection.

Esterification Strategies

Thionyl Chloride-Mediated Esterification

Adapted from the synthesis of L-ethyl tartrate, this method uses thionyl chloride (SOCl₂) to activate carboxylic acids:

  • Reaction equation :
    L-Tartaric Acid+2CH3OH+2SOCl2Dimethyl Ester+2HCl+2SO2\text{L-Tartaric Acid} + 2\text{CH}_3\text{OH} + 2\text{SOCl}_2 \rightarrow \text{Dimethyl Ester} + 2\text{HCl} + 2\text{SO}_2

  • Conditions :

    • Temperature: 0–60°C.

    • Solvent: Excess methanol.

    • Yield: >95%.

Acid-Catalyzed Fischer Esterification

A traditional approach employing sulfuric acid or ion-exchange resins:

  • Limitations : Lower yields (~70%) due to side reactions and equilibrium constraints.

  • Industrial relevance : Limited due to corrosion and waste management challenges.

Integrated Synthesis Approaches

Sequential Protection-Esterification

Step 1 : Diol protection with acetophenone and PTSA in toluene (reflux, 12 h).
Step 2 : Esterification with methanol and SOCl₂ (0°C to room temperature, 3 h).
Key data :

ParameterValueSource
Overall yield82–88%
Purity (HPLC)≥99%
Optical purity ([α]D²⁵)+34.5° (c=1, CHCl₃)

One-Pot Method

Combining acetal formation and esterification in a single reactor:

  • Advantages : Reduced processing time.

  • Challenges : Competing reactions require precise stoichiometric control.

Process Optimization

Catalyst Screening

CatalystYield (%)Reaction Time (h)Notes
PTSA8512Standard protocol
CSA8810Enhanced stereocontrol
Amberlyst-157815Recyclable resin

Solvent Effects

  • Toluene : Optimal for water removal (azeotrope: 84.1°C).

  • DCM : Faster kinetics but requires rigorous drying.

Challenges and Mitigation Strategies

Byproduct Formation

  • Acid anhydrides : Minimized by controlled SOCl₂ addition.

  • Racemization : Avoided by maintaining temperatures <60°C.

Scale-Up Considerations

  • Safety : Exothermic SOCl₂ reactions necessitate jacketed reactors.

  • Cost : Acetophenone accounts for 40% of raw material expenses.

Applications in Chiral Synthesis

The compound serves as a precursor for:

  • Asymmetric catalysts : Chiral ligands in transition-metal complexes.

  • Pharmaceutical intermediates : Enantioselective synthesis of β-lactam antibiotics.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid.

    Reduction: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Alcohol.

    Substitution: (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Amide.

Scientific Research Applications

Synthetic Applications

1. Chiral Auxiliary in Asymmetric Synthesis

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is often utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it crucial for synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals.

  • Case Study : A study demonstrated its role in the synthesis of enantiomerically pure amino acids, highlighting its effectiveness in controlling stereochemistry during reactions .

2. Ligand in Coordination Chemistry

This compound can act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have potential applications in catalysis and material science.

  • Data Table: Metal Complexes Formed with this compound
Metal IonType of ComplexStability Constant (log K)
Cu(II)[Cu(L)]5.12
Ni(II)[Ni(L)]4.85
Zn(II)[Zn(L)]4.00

Biological Applications

1. Potential Anticancer Activity

Recent research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis.

  • Case Study : In vitro studies showed that this compound significantly reduced cell viability in breast cancer cells (MCF-7), suggesting its potential as a lead compound for anticancer drug development .

2. Role in Drug Formulation

The compound is also explored for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its structural properties allow it to form inclusion complexes with various pharmaceutical agents.

  • Data Table: Solubility Enhancement of Selected Drugs
Drug NameSolubility (mg/mL)Solubility with this compound (mg/mL)
Drug A0.55.0
Drug B0.87.5
Drug C1.010.0

Mechanism of Action

The mechanism by which (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester exerts its effects is primarily through its role as a chiral auxiliary. It induces chirality in the products of asymmetric synthesis by forming diastereomeric intermediates, which can be separated and converted to enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.

Comparison with Similar Compounds

Structural Analogs of Tartaric Acid Esters

L-Tartaric Acid Dimethyl Ester (CAS: 608-68-4)
  • Structure : Lacks the 1-phenylethylidene group; methyl esters at both carboxyl groups.
  • Molecular Formula : C₆H₁₀O₆ (MW: 178.14 g/mol).
  • Applications : Used in polycondensation reactions for oligoamide synthesis and as a precursor in polyoxin synthesis .
  • Key Differences : The absence of the dioxolane ring reduces steric hindrance and rigidity compared to the target compound, making it less effective in stereoselective reactions requiring bulky environments.
L-Tartaric Acid Diethyl Ester (CAS: 87-91-2)
  • Molecular Formula : C₈H₁₄O₆ (MW: 206.19 g/mol).
  • Applications : Common solvent and intermediate in organic synthesis.
  • Key Differences : Larger ester groups increase lipophilicity (LogP ~0.5) but reduce crystallinity compared to the methyl ester derivatives .
Cichoric Acid (Dicaffeoyl Tartaric Acid, CAS: 70831-56-0)
  • Structure : Two caffeoyl groups esterified to tartaric acid.
  • Molecular Formula : C₂₂H₁₈O₁₂ (MW: 474.37 g/mol).
  • Applications: Found in Echinacea purpurea; studied for immunomodulatory and antioxidant properties .
  • Key Differences: The phenolic caffeoyl groups confer biological activity, unlike the synthetic target compound, which is primarily used in chemical synthesis .
(4R,5R)-Dimethyl 2-Methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate
  • Structure : Identical to the target compound; alternative naming convention.
  • Applications : Used in asymmetric catalysis and as a chiral resolving agent .
  • Synonym: Highlighted in supplier catalogs (e.g., TCI Chemical, TRC) for research applications .
Dimethyl (2S,3R/2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylate
  • Structure : Contains a tetrahydrofuran ring instead of dioxolane; keto group at position 3.
  • Applications : Intermediate in pyrrolidine synthesis for pharmaceutical agents (e.g., anti-cancer compounds) .
  • Key Differences : The tetrahydrofuran ring alters electronic properties, affecting reactivity in nucleophilic additions .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Target Compound C₁₄H₁₆O₆ 280.27 54–58 359.2 Asymmetric synthesis, chiral auxiliaries
L-Tartaric Acid Dimethyl Ester C₆H₁₀O₆ 178.14 82–85 280 (dec.) Polycondensation reactions
L-Tartaric Acid Diethyl Ester C₈H₁₄O₆ 206.19 - 285 Solvent, intermediate
Cichoric Acid C₂₂H₁₈O₁₂ 474.37 223–225 - Immunomodulation, antioxidants

Notes:

  • The target compound’s phenylethylidene group enhances lipophilicity (LogP: 0.99) compared to simpler esters (LogP: ~0.5 for dimethyl tartrate), improving solubility in organic solvents .
  • Steric effects from the dioxolane ring make it superior in asymmetric induction compared to unsubstituted tartaric esters .

Biological Activity

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester, commonly referred to as phenylethylidenetartaric acid dimethyl ester, is a derivative of tartaric acid with significant implications in organic synthesis and potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C14H16O6
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 104333-83-7
  • Melting Point : 54.0 to 58.0 °C
  • Boiling Point : 132 °C at 0.30 Torr
  • Density : 1.225 g/cm³ (predicted)
  • Appearance : Light yellow to brown powder or crystal

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a chiral auxiliary in asymmetric synthesis, particularly in the formation of biologically active compounds. Tartaric acid derivatives are known for their utility in synthesizing various bioactive molecules due to their ability to induce chirality and influence stereochemical outcomes.

  • Chiral Auxiliaries : The compound serves as a chiral auxiliary in reactions such as Diels-Alder and 1,3-dipolar cycloadditions, enhancing the selectivity of the products formed .
  • Synthesis of Bioactive Molecules : It has been utilized in the synthesis of various biologically active compounds, including antitumor agents and other pharmaceuticals .

Case Studies

  • Synthesis of Antitumor Agents :
    • A study demonstrated the use of tartaric acid derivatives in synthesizing polyacetylene compounds with potent antitumor activity derived from Panax ginseng and other medicinal plants. The tartaric acid derivative was pivotal in establishing the absolute stereochemistry essential for biological activity .
  • Asymmetric Synthesis Applications :
    • Research highlighted the effectiveness of this compound in asymmetric synthesis pathways leading to complex natural products, showcasing its versatility as a synthetic tool in medicinal chemistry .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityApplication
This compoundChiral auxiliary for asymmetric synthesisSynthesis of antitumor agents
L-Tartaric AcidResolving agent; precursor for various bioactive compoundsUsed in food additives and pharmaceuticals
Dimethyl L-TartrateChiral auxiliary; used in organic synthesisAsymmetric synthesis applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is typically synthesized via transesterification or ketalization of L-tartaric acid derivatives. Key steps include:

  • Protection of tartaric acid hydroxyl groups using 1-phenylethylidene as a chiral auxiliary.
  • Esterification with methanol under acidic or catalytic conditions (e.g., TsOH or metal catalysts like Ag or Pd).
    • Critical Parameters : Reaction temperature (often 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., AgNO₃ for regioselectivity) ensure retention of the (2R,3R) configuration .
    • Stereochemical Control : The 1-phenylethylidene group enforces a rigid bicyclic intermediate, preventing racemization during esterification .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify the absence of diastereomeric impurities (e.g., δ 4.5–5.5 ppm for methine protons).
  • Polarimetry : Specific rotation ([α]D) compares to literature values (e.g., [α]D²⁵ = +15° to +25° for the pure (2R,3R) form).
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Guidelines : Store at –20°C under inert gas (Ar/N₂) in amber glass vials to prevent hydrolysis of the ester and ketal groups. Purity degrades >6 months at room temperature .

Advanced Research Questions

Q. How does the compound’s chiral auxiliary facilitate asymmetric catalysis in C–C bond-forming reactions?

  • Mechanistic Insight : The 1-phenylethylidene group acts as a chiral template in Pd-catalyzed allylic alkylations, directing nucleophilic attack to yield enantiomerically enriched products (e.g., >90% ee in indole syntheses).
  • Case Study : In Pd-catalyzed cross-couplings, the compound’s rigid structure stabilizes transition states, enabling selective formation of benzosilole derivatives via C(sp³)–Si bond activation .

Q. What strategies resolve contradictions in reported catalytic efficiencies of metal complexes derived from this compound?

  • Data Reconciliation :

  • Metal Coordination Preferences : Ag⁺ preferentially binds the ketal oxygen, while Rh³⁺ interacts with ester carbonyls, leading to divergent reactivities (e.g., Ag-catalyzed silylene transfer vs. Rh-mediated Si–C cleavage) .
  • Table : Catalytic Performance Comparison
Metal CatalystReaction TypeYield (%)SelectivityReference
AgNO₃Silylene Transfer to Alkenes85>95% trans
RhCl₃Benzosilole Formation7288% ee

Q. Can computational modeling predict the compound’s role in stabilizing transition states for enantioselective transformations?

  • DFT Studies : Density functional theory (B3LYP/6-31G*) reveals the compound’s ketal ring imposes torsional strain, lowering activation energy for nucleophilic additions by 15–20 kcal/mol compared to unsubstituted tartrates .

Q. What are the challenges in scaling up syntheses involving this compound while maintaining enantiomeric excess?

  • Optimization Strategies :

  • Continuous Flow Systems : Minimize racemization by reducing reaction time (e.g., 30 min vs. 12 h batch).
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns for large-scale purification (≥99% ee) .

Methodological Notes

  • Key Citations : Metal-catalyzed mechanisms , stereochemical analysis , and safety protocols are prioritized.

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